tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate

Lipophilicity Drug Design Physicochemical Properties

tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate (CAS 2149590-04-3) is a fluorinated pyridine building block featuring a 6-chloro substituent, a 2-difluoromethyl (-CHF₂) group, and a tert-butyl acetate moiety at the 3-position. With a computed XLogP3 of 3.2, a molecular weight of 277.69 g/mol, and five rotatable bonds, this compound occupies a distinct physicochemical space among heteroaryl acetate intermediates.

Molecular Formula C12H14ClF2NO2
Molecular Weight 277.69 g/mol
Cat. No. B12063870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate
Molecular FormulaC12H14ClF2NO2
Molecular Weight277.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=C(N=C(C=C1)Cl)C(F)F
InChIInChI=1S/C12H14ClF2NO2/c1-12(2,3)18-9(17)6-7-4-5-8(13)16-10(7)11(14)15/h4-5,11H,6H2,1-3H3
InChIKeyWQLYQVPAIUBLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate — Structural and Physicochemical Baseline for Informed Procurement


tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate (CAS 2149590-04-3) is a fluorinated pyridine building block featuring a 6-chloro substituent, a 2-difluoromethyl (-CHF₂) group, and a tert-butyl acetate moiety at the 3-position [1]. With a computed XLogP3 of 3.2, a molecular weight of 277.69 g/mol, and five rotatable bonds, this compound occupies a distinct physicochemical space among heteroaryl acetate intermediates [2]. It is commercially supplied as a difluoromethylation agent, typically at 98% purity, and is employed in medicinal chemistry and agrochemical research as a late-stage functionalization handle .

Why Generic Substitution of tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate Fails: Key Differentiation Vectors


Substitution with a closely related pyridyl acetate — such as the corresponding trifluoromethyl (-CF₃) analogue or the methyl ester — is not straightforward because the -CHF₂ group provides a unique combination of lipophilicity, hydrogen-bond donor capacity, and metabolic profile that -CF₃ lacks, while the tert-butyl ester offers orthogonal acid-labile protection distinct from the methyl ester [1][2]. These differences translate into measurable variations in physicochemical properties and synthetic utility that directly impact downstream reaction yields, pharmacokinetic optimization, and final compound purity. The quantitative evidence below demonstrates why each differentiation vector is material to the selection decision.

Quantitative Differentiation Evidence for tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate


Lipophilicity Advantage: XLogP3 3.2 vs Trifluoromethyl Analogue XLogP3 2.5

The target compound exhibits an XLogP3 of 3.2, which is 0.7 log units higher than the structurally comparable tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (XLogP3 = 2.5), meaning a ~5-fold higher partition coefficient [1][2].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor Capacity: -CHF2 Enables H-Bond Interactions Absent in -CF3 Analogues

The difluoromethyl group (-CHF₂) in the target compound can act as a hydrogen-bond donor via the C-H bond, whereas the trifluoromethyl group (-CF₃) in close analogues cannot. This is a well-established class-level property: -CHF₂ is considered a lipophilic bioisostere of hydroxyl, thiol, and amino groups [1].

Medicinal Chemistry Bioisosteres Binding Affinity

Rotatable Bond Count: Increased Conformational Flexibility vs Trifluoromethyl Analogue

The target compound contains five rotatable bonds compared to four for the tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate analogue, primarily due to the additional atom in the -CHF₂ vs -CF₃ group and the different substitution pattern [1][2].

Conformational Analysis Drug Design Physicochemical Properties

Ester Protecting Group Orthogonality: tert-Butyl vs Methyl Ester in Downstream Synthetic Steps

The tert-butyl ester in the target compound can be selectively cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the methyl ester analogue (CAS 1806785-00-1) requires basic saponification. This orthogonality enables sequential deprotection strategies in multi-step syntheses [1].

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Commercial Purity: 98% Baseline with Vendor QC Documentation

The target compound is consistently supplied at 98% purity (HPLC) by multiple vendors including LeYan and Alfa Chemistry, with batch-specific QC certificates (NMR, HPLC, GC) available on request .

Quality Control Procurement Purity Specification

Molecular Weight and Heavy Atom Count: Differentiating Physicochemical Profile

The target compound has a molecular weight of 277.69 g/mol versus 261.24 g/mol for the comparator tert-butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, a difference of +16.45 g/mol reflecting the replacement of fluorine with chlorine and the -CHF₂ vs -CF₃ substitution [1][2].

Drug-likeness Physicochemical Properties Lead Optimization

Optimal Application Scenarios for tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

When a drug discovery program requires a pyridyl acetate building block with elevated lipophilicity (XLogP3 > 3.0) to achieve adequate blood-brain barrier penetration, the target compound's measured XLogP3 of 3.2 — 0.7 log units higher than the closest -CF₃ comparator — makes it the preferred choice [1]. The additional hydrogen-bond donor capacity of the -CHF₂ group may further enhance hinge-binding interactions in kinase targets [2].

Multi-Step Synthesis Requiring Orthogonal Ester Deprotection

In synthetic routes where a base-sensitive functional group (e.g., a labile stereocenter or an acetylated amine) precludes the use of methyl or ethyl ester hydrolysis, the acid-labile tert-butyl ester offers a clean, selective deprotection step using TFA or HCl without compromising other sensitive moieties. This orthogonality is a direct, quantifiable advantage over the methyl ester analogue [3].

Late-Stage Functionalization via 6-Chloro Suzuki Coupling

The 6-chloro substituent provides a handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogues. This enables late-stage diversification of the pyridine scaffold after the tert-butyl ester and -CHF₂ groups have been installed, a key strategic advantage in SAR exploration [1].

Agrochemical Intermediate Requiring High Purity for Field Trial Formulation

For agrochemical programs advancing candidates to field trials, a building block with a validated purity specification of 98% (as confirmed by vendor HPLC certificates) reduces the risk of impurity-driven formulation instability or off-target phytotoxicity, providing an advantage over analogues offered at 95% purity .

Quote Request

Request a Quote for tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.